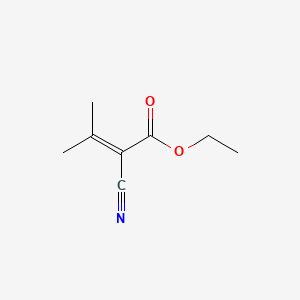

Ethyl 2-cyano-3-methylcrotonate

説明

Significance of α,β-Unsaturated Esters in Chemical Transformations

Ethyl 2-cyano-3-methylcrotonate belongs to the class of α,β-unsaturated esters. These are organic compounds characterized by a carbonyl group (an ester in this case) directly connected to a carbon-carbon double bond. fiveable.me This arrangement of alternating double and single bonds, known as conjugation, results in a unique electronic structure that dictates the molecule's reactivity.

The key features of α,β-unsaturated esters that make them valuable in synthesis include:

Electrophilicity at Multiple Sites: The conjugated system makes both the carbonyl carbon and the β-carbon susceptible to attack by nucleophiles. wikipedia.org This dual reactivity allows for a variety of chemical transformations.

Michael Addition: A prominent reaction of α,β-unsaturated esters is the Michael addition, where a nucleophile adds to the β-carbon. fiveable.melibretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds.

Versatility as Building Blocks: The ester group can be readily converted into other functional groups, enhancing the synthetic utility of these compounds. acs.org

The electron-withdrawing nature of the carbonyl group influences the reactivity of the double bond, making the β-carbon electron-deficient and thus a prime target for nucleophilic attack. fiveable.me This inherent reactivity allows α,β-unsaturated esters to participate in a wide array of important reactions, including conjugate additions, cycloadditions, and polymerizations, solidifying their role as indispensable intermediates in organic chemistry. wikipedia.org

Historical Context of Cyanoacrylate and Crotonate Chemistry

The history of the functional groups present in this compound provides a rich backdrop to its current applications.

Cyanoacrylates: The discovery of cyanoacrylates was accidental. In 1942, during World War II, Dr. Harry Coover and his team at Eastman Kodak were searching for optically clear plastics for gun sights. aronalpha.netwikipedia.org They synthesized a formulation that frustratingly stuck to everything it touched and was consequently rejected for its intended purpose. aronalpha.net However, in 1951, Coover and a colleague, Fred Joyner, rediscovered the powerful adhesive properties of cyanoacrylates. aronalpha.netwikipedia.org This led to the first commercial "superglue," Eastman 910, in 1958. aronalpha.netchemeurope.com The synthesis of cyanoacrylates is often based on the Knoevenagel condensation, a reaction between an aldehyde (like formaldehyde) and an alkyl cyanoacetate (B8463686). bris.ac.ukscielo.org.mx

Crotonates: The term "crotonate" is derived from crotonic acid, a short-chain unsaturated carboxylic acid. chemcess.com Initially, it was mistakenly believed to be a product of the saponification of croton oil. chemcess.comwikipedia.org Crotonic acid and its esters, known as crotonates, are used in the production of copolymers for paints, adhesives, and coatings. chemcess.com

The combination of these two chemical histories within the structure of this compound underpins its utility as a reagent in a variety of synthetic pathways.

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its application as a versatile intermediate in the synthesis of more complex organic molecules. Key areas of investigation include:

Knoevenagel Condensation: This classic carbon-carbon bond-forming reaction is a primary method for synthesizing substituted alkenes. arkat-usa.orgresearchgate.net this compound itself is often prepared via a Knoevenagel condensation between ethyl cyanoacetate and acetone (B3395972). The reaction is frequently a focal point of studies aiming to develop more efficient and environmentally friendly catalytic systems, such as those using ionic liquids or nanocomposites. arkat-usa.orgresearchgate.net

Synthesis of Heterocyclic Compounds: The reactive nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. wikipedia.org

Michael Addition Reactions: As an α,β-unsaturated system, this compound is an excellent Michael acceptor. Research explores its use in conjugate addition reactions to introduce new functional groups and build molecular complexity. libretexts.org

Development of Novel Synthetic Methodologies: The compound serves as a model substrate in the development of new synthetic methods, including catalytic asymmetric reactions that aim to produce chiral molecules with high enantioselectivity. acs.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 759-58-0 synblock.com |

| Molecular Formula | C₈H₁₁NO₂ synblock.com |

| Molecular Weight | 153.18 g/mol synblock.com |

| Synonyms | Ethyl 2-cyano-3-methyl-2-butenoate, 2-Cyano-3-methylcrotonic acid ethyl ester synblock.com |

Table 2: Key Reactions Involving this compound and Related Compounds

| Reaction Type | Description | Reactants |

|---|---|---|

| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction to form a C=C bond. arkat-usa.org | Aldehyde/Ketone, Ethyl Cyanoacetate scielo.org.mx |

| Michael Addition | The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org | α,β-Unsaturated Ester, Nucleophile |

| Esterification | The reaction of an alcohol with a carboxylic acid to form an ester and water. wikipedia.org | Crotonic Acid, Ethanol (B145695) |

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-cyano-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-4-11-8(10)7(5-9)6(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMDAADKKAXROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226821 | |

| Record name | 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-58-0 | |

| Record name | 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-cyano-3-methylcrotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-3-methylcrotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-3-methylcrotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Cyano 3 Methylcrotonate and Analogues

Established Synthetic Pathways

The traditional synthesis of ethyl 2-cyano-3-methylcrotonate and its analogues relies on well-established organic reactions, providing reliable and straightforward access to these compounds.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of this compound. This reaction involves the condensation of a carbonyl compound, in this case, acetone (B3395972), with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686). iosrjournals.org The reaction is typically catalyzed by a weak base, such as an amine or their salts. iosrjournals.org

The general mechanism involves the deprotonation of the active methylene group of ethyl cyanoacetate by the basic catalyst to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of acetone. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product, this compound. psu.edu

Commonly used catalysts for this transformation include piperidine (B6355638) and ammonium (B1175870) acetate (B1210297). For instance, the reaction of acetone with ethyl cyanoacetate in the presence of piperidine has been reported to produce ethyl isopropylidenecyanoacetate, a synonym for the target molecule. google.com The reaction can be driven to completion by heating, often for several hours. google.com

The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. The following table summarizes typical catalysts and their reported effectiveness in related Knoevenagel condensations.

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Piperidine | Acetone, Ethyl Cyanoacetate | Ethyl Isopropylidenecyanoacetate | 82 | google.com |

| Ammonium Acetate | Geranylacetone, Ethyl Cyanoacetate | Ethyl (E)-2-cyano-3,7,11-trimethyl-6,10-dodecadienoate | - | prepchem.com |

| Piperazine | Aromatic Aldehydes, Ethyl Cyanoacetate | Arylidene Derivatives | - | zenodo.org |

| DABCO/Hydroxy Ionic Liquid | Aromatic Aldehydes, Ethyl Cyanoacetate | Arylidene Derivatives | 83-99 | rsc.org |

Hydrocyanation and Subsequent Esterification Routes

While less commonly reported for the direct synthesis of this compound, a hydrocyanation-esterification sequence represents a plausible synthetic strategy. This approach would involve the addition of a cyanide source across a carbon-carbon multiple bond of a suitable precursor, followed by the esterification of a carboxylic acid or a related functional group.

Theoretically, a precursor such as 3-methyl-2-butenoic acid could undergo hydrocyanation. The conjugate addition of hydrogen cyanide to α,β-unsaturated carbonyl compounds is a known transformation. researchgate.net However, this method can be challenging due to the toxicity of hydrogen cyanide and the potential for side reactions. The resulting cyanocarboxylic acid would then require esterification to yield the final product.

Alternatively, a precursor like 3-methyl-1-buten-3-ol could potentially be converted to the target molecule. This would likely involve a more complex multi-step process, possibly including protection of the alcohol, hydrocyanation, and subsequent functional group manipulations.

Direct literature detailing the synthesis of this compound via a hydrocyanation-esterification pathway is scarce, suggesting that the Knoevenagel condensation is the more prevalent and efficient method.

Preparation from Related Precursors (e.g., 3-methyl-2-butenone)

The synthesis of this compound can also be envisioned starting from precursors that already contain the isopropenylidene moiety. One such precursor is 3-methyl-2-butenone (mesityl oxide). A plausible route would involve a reaction that introduces the cyano and ester groups in a single step or a sequence of steps.

A direct reaction of 3-methyl-2-butenone with ethyl cyanoacetate under Knoevenagel-type conditions is a logical approach. However, the reactivity of ketones is generally lower than that of aldehydes in Knoevenagel condensations.

Advanced Synthetic Strategies and Catalyst Systems

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. For the synthesis of this compound and its analogues, these advanced strategies include enantioselective synthesis and the use of microwave irradiation to accelerate reactions.

Enantioselective Synthesis

The creation of chiral centers in a molecule is a significant challenge in organic synthesis. While this compound itself is achiral, the development of enantioselective methods for the synthesis of its chiral analogues, particularly those with a quaternary carbon center, is an area of active research.

Asymmetric Knoevenagel-type condensations can be achieved using chiral catalysts. Nucleophilic chiral amines, for example, have been successfully employed as catalysts in various asymmetric syntheses. psu.edu These catalysts can induce enantioselectivity in the formation of new stereocenters. For the synthesis of chiral α-cyano-β,β-disubstituted acrylates, a chiral catalyst could potentially control the facial selectivity of the nucleophilic attack on the ketone, leading to an enantiomerically enriched product. While specific examples for the enantioselective synthesis of this compound are not prevalent in the literature, the principles of asymmetric catalysis using chiral amines or other organocatalysts could be applied. psu.edu

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comhstu.ac.bd This technique has been successfully applied to the Knoevenagel condensation.

The use of microwave irradiation in the Knoevenagel condensation of aldehydes and ketones with active methylene compounds, including ethyl cyanoacetate, has been shown to be highly effective. tandfonline.comhstu.ac.bd For instance, the condensation of aromatic aldehydes with ethyl cyanoacetate under solvent-free conditions using a catalyst like ammonium formate (B1220265) can be achieved in a matter of minutes with excellent yields under microwave irradiation. tandfonline.com

The key advantages of microwave-assisted Knoevenagel condensations include:

Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes. tandfonline.com

Higher Yields: Microwave heating can lead to improved product yields. hstu.ac.bd

Solvent-Free Conditions: Many microwave-assisted reactions can be carried out without a solvent, which is environmentally beneficial. hstu.ac.bd

The following table provides examples of microwave-assisted Knoevenagel condensations for the synthesis of related compounds.

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |

| p-Anisaldehyde | Ethyl Cyanoacetate | Ammonium Formate | 300 | 2 | - | tandfonline.com |

| p-Chlorobenzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | - | - | 86 | hstu.ac.bd |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Piperazine | - | - | - | zenodo.org |

These examples demonstrate the potential of microwave-assisted synthesis as a rapid and efficient method for the preparation of this compound and its analogues.

Green Chemistry Approaches in Synthesis

The synthesis of this compound and its analogues often relies on the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between a carbonyl compound (like acetone to form the methylcrotonate) and an active methylene compound such as ethyl cyanoacetate. wikipedia.org Green chemistry principles have driven modifications to this classic reaction to reduce environmental impact, primarily through energy efficiency and the use of less hazardous substances.

A significant green advancement is the use of microwave irradiation as an energy source. rsc.org Microwave-assisted synthesis offers rapid and intense heating of polar substances, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods like an oil bath. mdpi.comyoutube.com For instance, the synthesis of n-butyl cyanoacrylate, an analogue of this compound, demonstrates this advantage. Direct synthesis under microwave irradiation can reduce the reaction time by a factor of 3 to 5 while maintaining comparable yields to traditional methods. mdpi.com

Another green strategy involves the use of alternative catalysts and solvents. While the Knoevenagel condensation is typically catalyzed by weak bases like piperidine, research has explored more environmentally benign options. wikipedia.org Dicationic ionic liquids have been designed and used as highly efficient and recyclable solvents for Knoevenagel condensations. arkat-usa.org These ionic liquids can obviate the need for volatile and toxic organic solvents, aligning with the principles of sustainable chemistry. arkat-usa.orgnih.gov Furthermore, heterogeneous catalysts, including metal-organic frameworks (MOFs), have been successfully applied, offering advantages such as easy separation from the reaction mixture and potential for reuse. arkat-usa.orgornl.gov

| Parameter | Conventional Method (Oil Bath) | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Significantly longer (hours) | Greatly reduced (minutes) |

| Energy Consumption | Higher | Lower due to shorter time |

| Yield | Comparable | Often comparable or slightly higher |

| Process Control | Standard | Precise temperature control |

Synthesis of Structurally Modified this compound Derivatives

Structural modifications of the parent molecule can be achieved by altering the ester group, varying the substituents on the alkene, or introducing functional groups at the alpha-carbon.

Ester Modifications (e.g., replacement of ethyl group)

The ester moiety of this compound can be readily modified by using different cyanoacetate esters in the initial Knoevenagel condensation. This allows for the synthesis of a library of compounds with varying alkyl or functionalized ester groups. For example, replacing ethyl cyanoacetate with methyl cyanoacetate or n-butyl cyanoacetate would yield the corresponding methyl or n-butyl esters. google.com

One notable example is the synthesis of 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates, where 2-methoxyethyl cyanoacetate is condensed with various benzaldehydes. chemrxiv.org This demonstrates the incorporation of an ether functionality into the ester group, which can alter the physical and chemical properties of the final molecule. The general synthetic route remains the piperidine-catalyzed Knoevenagel condensation, highlighting the versatility of this reaction for creating diverse ester analogues. chemrxiv.org

Alkene Substituent Variations (e.g., incorporation of aromatic or heterocyclic groups)

Varying the substituents on the β-carbon of the alkene is a common strategy to create a wide range of derivatives. This is achieved by replacing acetone with other aldehydes or ketones in the Knoevenagel condensation with ethyl cyanoacetate. researchgate.net This approach has been extensively used to synthesize compounds where the dimethyl groups are replaced by aromatic or heterocyclic rings, leading to products with potentially different biological or material properties.

For instance, the reaction of ethyl cyanoacetate with substituted benzaldehydes or other aromatic aldehydes, often in ethanol (B145695) with a piperidine catalyst, yields (E)-ethyl-2-cyano-3-(aryl)acrylates. chemrxiv.orgresearchgate.net Specific examples include the synthesis of Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (B77674) (ECNA) and ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate. researchgate.netrsc.org The latter is synthesized via condensation of ethyl cyanoacetate with 3-methyl-2-thiophenecarboxaldehyde, demonstrating the incorporation of a thiophene (B33073) heterocyclic system. researchgate.net These reactions are foundational for generating libraries of compounds for various research applications, including the development of chemosensors and novel copolymers. chemrxiv.orgrsc.org

| Carbonyl Precursor | Resulting Alkene Substituent | Product Name Example | Reference |

|---|---|---|---|

| Acetone | Two methyl groups | This compound | synblock.com |

| Naphthalene-1-carbaldehyde | Naphthalene-1-yl group | Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate | rsc.org |

| 3-Methyl-2-thiophenecarboxaldehyde | 3-Methylthiophen-2-yl group | Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate | researchgate.net |

| Various substituted benzaldehydes | Substituted phenyl groups | (E)-ethyl-2-cyano-3-(aryl)acrylates | researchgate.net |

α-Position Functionalization

Functionalization at the α-carbon—the carbon atom bearing both the cyano and the ester groups—offers another route to structural diversity. While direct functionalization of the this compound product at this position is challenging, a common and effective strategy involves modifying the starting material, ethyl cyanoacetate. The active methylene group in ethyl cyanoacetate is readily alkylated or functionalized. chemprob.org

For example, ethyl cyanoacetate can be alkylated with reagents like 2-bromo-1,1-dimethoxyethane (B145963) to produce ethyl 2-cyano-4,4-diethoxybutanoate. google.com This α-substituted cyanoacetate can then be used in a subsequent Knoevenagel condensation. The resulting product will carry the new functional group at the α-position of the crotonate framework. This two-step approach—functionalization of the active methylene compound followed by condensation—provides a versatile method for synthesizing α-functionalized derivatives. chemprob.orggoogle.com

Chemical Reactivity and Reaction Mechanisms of Ethyl 2 Cyano 3 Methylcrotonate

Nucleophilic Addition Reactions

The electron-deficient nature of the β-carbon in the crotonate backbone makes Ethyl 2-cyano-3-methylcrotonate highly susceptible to nucleophilic addition reactions. This class of reactions is fundamental to the compound's synthetic utility.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a key reaction of this compound. wikipedia.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. rsc.org

The phospha-Michael addition involves the conjugate addition of phosphorus-centered nucleophiles, such as H-phosphonates, to Michael acceptors like this compound. rsc.orgrsc.org This reaction is a highly efficient and atom-economical method for creating carbon-phosphorus bonds, which are integral to many biologically and synthetically important organophosphorus compounds. rsc.orggoogle.com

This compound is considered a highly activated acceptor for the phospha-Michael reaction. chemicalbook.comchemicalbook.com Research has shown that the reaction can proceed efficiently under various conditions, including solvent-free trituration at room temperature. chemicalbook.com The development of environmentally friendly and economically viable protocols for these additions is an area of active research. rsc.org The use of various catalysts, including bases, acids, and metal complexes, can influence the reaction's efficiency and selectivity. rsc.orgnih.gov

The general mechanism involves the activation of the H-phosphonate by a base to generate a more nucleophilic phosphite (B83602) species, which then attacks the β-carbon of the crotonate. Subsequent protonation of the resulting enolate yields the final phosphonate (B1237965) product. The reaction's effectiveness is dependent on the structure of the Michael acceptor, the nature of the substituents on the phosphorus atom, and the specific reaction conditions employed. rsc.org

Table 1: Examples of Phospha-Michael Addition Reactions

| Nucleophile | Catalyst | Product | Reference |

|---|---|---|---|

| Diethyl phosphonate | DBU or CaO | Diethyl (2-cyano-1,2-dimethyl-3-oxobutyl)phosphonate | rsc.org |

| Dibenzyl phosphite | Bifunctional squaramide | Dibenzyl (S)-(2-amino-3-cyano-4H-chromen-4-yl)phosphonate | scispace.combuchler-gmbh.com |

| Trialkyl phosphite | Pyrrolidine/Brønsted acid | β-phosphonylated products | google.com |

Beyond phosphorus nucleophiles, this compound readily undergoes Michael addition with other nucleophiles such as amines and thiols. These reactions proceed via a similar mechanism, where the nucleophilic amine or thiol attacks the electrophilic β-carbon of the crotonate.

For instance, the reaction with amines leads to the formation of β-amino esters, which are valuable building blocks in the synthesis of various nitrogen-containing compounds. Similarly, the addition of thiols results in the formation of β-thio esters. The reactivity of the nucleophile and the specific reaction conditions can be tailored to achieve the desired product in high yield.

Direct Nucleophilic Substitution Reactions

While Michael additions are predominant, direct nucleophilic substitution at the carbon-carbon double bond of this compound is also a possible reaction pathway, although generally less common. In such reactions, a nucleophile would directly replace a leaving group attached to the double bond. However, given the structure of this compound, which lacks a suitable leaving group on the double bond, this type of reaction is not a primary mode of reactivity for this specific compound. Instead, reactions that appear to be substitutions often proceed through an addition-elimination mechanism.

Cycloaddition Chemistry

The carbon-carbon double bond in this compound can also participate in cycloaddition reactions, where it acts as a dienophile.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orglibretexts.org In this context, this compound, with its electron-deficient double bond, serves as an excellent dienophile. youtube.commasterorganicchemistry.com The electron-withdrawing cyano and ester groups enhance the electrophilicity of the alkene, making it more reactive towards electron-rich dienes. youtube.commasterorganicchemistry.com

The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking steps occur simultaneously through a single, cyclic transition state. wikipedia.org This stereospecific reaction allows for the predictable formation of complex cyclic structures. The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile, such as in this compound, accelerates the reaction rate. masterorganicchemistry.com The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which states that the substituents on the dienophile preferentially occupy the endo position in the transition state, leading to a specific stereoisomer of the product. youtube.com

Table 2: Key Features of this compound in Diels-Alder Reactions

| Feature | Description | Reference |

|---|---|---|

| Role | Dienophile | youtube.com |

| Activating Groups | Cyano (CN), Ethyl Carboxylate (COOEt) | youtube.commasterorganicchemistry.com |

| Reaction Type | [4+2] Cycloaddition | wikipedia.orglibretexts.org |

| Mechanism | Concerted, Pericyclic | wikipedia.org |

| Stereoselectivity | Governed by the Endo Rule | youtube.com |

1,3-Dipolar Cycloadditions

This compound is an electron-deficient alkene, making it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This class of reactions, often referred to as Huisgen cycloadditions, is a powerful method for constructing five-membered heterocyclic rings. thermofisher.comresearchgate.net The reaction proceeds in a concerted, pericyclic fashion, involving the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile (the alkene). thermofisher.com

The reactivity of this compound is enhanced by the presence of two electron-withdrawing groups, the nitrile (-CN) and the ethyl ester (-COOEt), which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the reaction with a variety of 1,3-dipoles.

A notable example involves the reaction with nitrones. Studies on the similar dipolarophile, ethyl crotonate, with C,N-diarylnitrones have shown that cycloaddition occurs with high regio- and stereoselectivity. The reaction typically yields isoxazolidine (B1194047) derivatives. For this compound, the reaction with a nitrone like N-phenyl-C-phenylnitrone would be expected to form a 2,3-diphenyl-4-cyano-4-ethoxycarbonyl-5,5-dimethylisoxazolidine. The regioselectivity is governed by the electronic and steric interactions between the dipole and the dipolarophile, leading to the formation of a specific isomer.

Another important class of 1,3-dipoles are azides. The reaction of organic azides with activated alkenes is a common route to triazolines, which can subsequently be converted to other useful nitrogen-containing heterocycles. masterorganicchemistry.com Similarly, reactions with diazoalkanes can yield pyrazoline derivatives. The reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives to form pyrazolines is a well-established transformation, suggesting that this compound would react analogously with substituted hydrazines to yield pyrazoline derivatives. scispace.com

Table 1: Representative 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Product Class |

| Nitrone | This compound | Isoxazolidine |

| Organic Azide | This compound | Triazoline |

| Diazoalkane | This compound | Pyrazoline |

Oxidation and Reduction Pathways

Selective Reduction to Alcohols

The selective reduction of the ester functional group in this compound to a primary alcohol, while preserving the carbon-carbon double bond and the nitrile group, is a valuable synthetic transformation. This yields the corresponding allylic alcohol, 2-cyano-3-methylbut-2-en-1-ol.

One of the most effective reagents for this transformation is Diisobutylaluminium hydride (DIBAL-H). adichemistry.com At low temperatures, typically -78 °C, DIBAL-H can selectively reduce esters to aldehydes or, with additional equivalents, to primary alcohols, without affecting the α,β-unsaturated system. elsevierpure.commasterorganicchemistry.com This selectivity is attributed to the bulky nature of the reagent and the stability of the tetrahedral intermediate at low temperatures. masterorganicchemistry.com

Another approach involves the use of sodium borohydride (B1222165) (NaBH₄). While NaBH₄ is generally considered too mild to reduce esters, its reactivity can be enhanced. The presence of an adjacent electron-withdrawing group, such as the cyano group in this molecule, can make the ester carbonyl more electrophilic and susceptible to reduction. researchgate.net Furthermore, the addition of Lewis acids like calcium chloride (CaCl₂) or lithium chloride (LiCl) can activate the ester carbonyl, facilitating the reduction by NaBH₄ under mild conditions. researchgate.net

Table 2: Conditions for Selective Reduction to Alcohol

| Reagent | Solvent | Temperature | Key Feature |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or THF | -78 °C | High selectivity for esters over other functional groups. |

| Sodium Borohydride (NaBH₄) / CaCl₂ | THF/Ethanol (B145695) | Room Temp to 60 °C | Mild conditions, enhanced reactivity due to Lewis acid. researchgate.net |

Oxidation to Carboxylic Acids

The oxidation of the ethyl ester group to a carboxylic acid is readily achieved through hydrolysis. This transformation converts this compound into 2-cyano-3-methyl-2-butenoic acid. nih.gov

The most common method for this is saponification, which involves base-catalyzed hydrolysis. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. The reaction is irreversible due to the deprotonation of the resulting carboxylic acid by the base. A final acidification step with a strong acid, like hydrochloric acid (HCl), is required to protonate the carboxylate salt and yield the final carboxylic acid product.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. byjus.com While various rearrangement reactions are known for molecules containing carbonyls, alkenes, and nitriles, specific, well-documented rearrangement pathways for this compound are not prevalent in the literature. Functional groups present in the molecule could theoretically participate in rearrangements like the Claisen rearrangement (if an appropriate allyl ether precursor were formed) or rearrangements involving the cyano group under specific conditions, but these are not characteristic reactions of the parent compound itself. byjus.com

Catalyst-Mediated Transformations

Acid-Catalyzed Reactions

Acid catalysis plays a significant role in the reactivity of esters and α,β-unsaturated systems. For this compound, the primary acid-catalyzed reaction is the hydrolysis of the ester to the corresponding carboxylic acid, 2-cyano-3-methyl-2-butenoic acid. This reaction is the reverse of Fischer esterification.

The mechanism involves the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated as a leaving group. Deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields the final product. This reaction is typically performed in the presence of excess water to drive the equilibrium towards the hydrolysis products.

Base-Catalyzed Reactions

The presence of an activated methylene (B1212753) group, positioned between the electron-withdrawing nitrile and ester groups, makes this compound particularly susceptible to base-catalyzed reactions. A base can readily abstract a proton from this position, generating a stabilized carbanion that can act as a nucleophile in a variety of chemical transformations.

One of the most prominent base-catalyzed reactions involving this compound is the Knoevenagel condensation . In this reaction, the carbanion generated from this compound attacks the carbonyl carbon of an aldehyde or ketone. The subsequent dehydration of the resulting aldol-type adduct yields a more substituted alkene. The general mechanism involves the deprotonation of the active methylene group, followed by nucleophilic attack on the carbonyl compound, and finally elimination of a water molecule.

Another important base-catalyzed reaction is the Michael addition , where a nucleophile adds to the β-carbon of the α,β-unsaturated system of this compound. While the compound itself can act as a Michael donor (after deprotonation), its electron-deficient double bond also makes it a potential Michael acceptor. However, its primary role in base-catalyzed reactions is typically as a nucleophile due to the highly acidic nature of the α-proton. When reacting with other Michael acceptors, the carbanion of this compound adds to the electrophilic double bond, forming a new carbon-carbon bond.

The Gewald reaction is a multicomponent reaction that utilizes a β-keto-ester, elemental sulfur, and a base to synthesize polysubstituted 2-aminothiophenes. nih.govnih.gov this compound can serve as the active methylene component in this reaction. The process is initiated by a Knoevenagel condensation between the ketone and the cyanoacetate (B8463686). nih.gov This is followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. nih.gov

Furthermore, this compound is a potential precursor in the Hantzsch pyridine (B92270) synthesis , a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines, which can then be oxidized to pyridines. mdpi.comresearchgate.netorganic-chemistry.orgresearchgate.net The reaction proceeds through a series of condensations and cyclizations. mdpi.com

Table 1: Overview of Base-Catalyzed Reactions

| Reaction Name | Reactants | Catalyst | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | This compound, Aldehyde/Ketone | Base (e.g., piperidine (B6355638), triethylamine) | Substituted Alkenes |

| Michael Addition | This compound (as donor), Michael Acceptor | Base (e.g., sodium ethoxide) | 1,5-Dicarbonyl Compounds |

| Gewald Reaction | This compound, Ketone/Aldehyde, Sulfur | Base (e.g., morpholine) | Polysubstituted 2-Aminothiophenes |

| Hantzsch Pyridine Synthesis | This compound, Aldehyde, Ammonia/Ammonium Acetate | (Often self-catalyzed or with added acid/base) | Dihydropyridines/Pyridines |

Transition Metal Catalysis

The versatile structure of this compound also lends itself to a range of transition metal-catalyzed transformations. These reactions often offer high selectivity and efficiency under mild conditions.

Palladium-catalyzed reactions are particularly well-documented for compounds containing the cyanoacetate moiety. For instance, palladium catalysts are effective in promoting cross-coupling reactions. While specific examples with this compound are less common in readily available literature, the reactivity of the closely related ethyl cyanoacetate suggests potential for similar transformations. These can include Suzuki, Heck, and Sonogashira couplings, where the active methylene proton can be replaced by an aryl, vinyl, or alkynyl group, respectively.

Nickel-catalyzed reactions also present a viable avenue for the functionalization of this compound. Nickel catalysts are known to be effective in various cross-coupling and cyanation reactions. For example, nickel-catalyzed cyanation of vinyl triflates using an isonitrile as the cyanide source has been reported, showcasing the utility of nickel in forming C-CN bonds. researchgate.net Given the presence of a double bond and a nitrile group, this compound could potentially undergo nickel-catalyzed conjugate additions or cycloadditions.

Rhodium-catalyzed reactions offer another set of possibilities. Rhodium catalysts are well-known for their ability to catalyze a variety of reactions, including hydroformylation, hydrogenation, and cycloaddition reactions. Of particular interest is the rhodium-catalyzed [2+2+2] cycloaddition, a powerful method for the synthesis of six-membered rings. nih.govmdpi.comnih.gov In such a reaction, the double bond of this compound could potentially participate as one of the components, leading to the formation of highly substituted carbocyclic or heterocyclic systems.

Table 2: Potential Transition Metal-Catalyzed Reactions

| Metal Catalyst | Reaction Type | Potential Reactants with this compound | Potential Products |

|---|---|---|---|

| Palladium | Cross-Coupling (e.g., Suzuki, Heck) | Aryl/Vinyl Halides or Triflates | α-Aryl/Vinyl-β-methylcrotonates |

| Nickel | Cyanation, Conjugate Addition | Cyanide source, Organometallic reagents | Further functionalized nitriles |

| Rhodium | [2+2+2] Cycloaddition, Hydrogenation | Alkynes, Alkenes, H₂ | Substituted benzenes/cyclohexanes, Saturated cyanoesters |

Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy methods like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in Ethyl 2-cyano-3-methylcrotonate.

The IR spectrum provides a molecular fingerprint, with characteristic absorption bands for the key functional groups. nist.gov

Cyano Group (-C≡N): A sharp and intense absorption band characteristic of the nitrile C≡N triple bond stretch is observed in the region of 2200-2260 cm⁻¹. nist.gov In the gas-phase IR spectrum from the NIST database, this peak is clearly visible. nist.gov The Raman spectrum is also expected to show a strong, sharp band for the cyano group in a similar region, as this vibration involves a significant change in polarizability. researchgate.net

Carbonyl Group (C=O): The C=O stretch of the α,β-unsaturated ester appears as a strong, sharp band. Conjugation with the C=C double bond lowers its frequency compared to a saturated ester. This band is typically found around 1710-1730 cm⁻¹.

Alkene Group (C=C): The stretching vibration of the tetrasubstituted C=C double bond is expected in the 1625-1675 cm⁻¹ region. This peak may be of variable intensity in the IR spectrum but is often strong in the Raman spectrum.

C-O and C-H Bonds: Strong C-O stretching vibrations for the ester group are expected between 1100 and 1300 cm⁻¹. C-H stretching vibrations from the methyl and methylene (B1212753) groups appear just below 3000 cm⁻¹.

Infrared (IR) Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch | ~2980 | Medium-Strong |

| C≡N Stretch | ~2220 | Strong, Sharp |

| C=O Stretch | ~1725 | Strong, Sharp |

| C=C Stretch | ~1640 | Medium |

Note: Data is based on the gas-phase IR spectrum from the NIST/EPA Gas-Phase Infrared Database. nist.gov

Infrared spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR, is a powerful tool for real-time monitoring of the synthesis of this compound, which is often prepared via a Knoevenagel condensation between a ketone (like acetone) and ethyl cyanoacetate (B8463686).

By monitoring the reaction mixture over time, one can track the disappearance of reactant signals and the appearance of product signals. For example, the C=O stretching band of the starting ketone (around 1715 cm⁻¹ for acetone) would decrease in intensity. Simultaneously, new bands corresponding to the product's conjugated C=O stretch (~1725 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C≡N stretch (~2220 cm⁻¹) would appear and grow in intensity. This allows for the determination of reaction kinetics and endpoint without the need for sample extraction and offline analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, which has a molecular weight of 153.18 g/mol , this method provides crucial information for confirming its molecular identity. synblock.comsigmaaldrich.com

In mass spectrometry, particularly with electron ionization (EI), the this compound molecule fragments in a predictable manner, creating a unique mass spectrum that acts as a molecular fingerprint. nist.gov The fragmentation pattern reveals the presence of key structural motifs within the molecule.

Common fragmentation patterns for esters involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, this can result in the loss of the ethoxy group (-OC2H5) or the entire ester group (-COOC2H5). Additionally, the presence of the cyano group and the methyl groups on the crotonate backbone will lead to characteristic fragment ions. The analysis of these fragments helps in the definitive identification of the compound. The NIST (National Institute of Standards and Technology) WebBook provides mass spectral data for this compound, which serves as a reference for its identification. nist.gov

While specific fragmentation data for this compound is available in spectral databases, a detailed, publicly documented study on its fragmentation pathways is not readily found in the searched literature. However, general principles of ester fragmentation can be applied. For instance, a related compound, ethyl 2-cyano-3,3-diphenylacrylate, shows fragmentation patterns that can offer insights. massbank.eumassbank.eu

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 153 | [M]+• (Molecular Ion) | - |

| 125 | [M - C2H4]+• | Ethylene |

| 108 | [M - OC2H5]+ | Ethoxy radical |

| 80 | [M - COOC2H5]+ | Carboethoxy radical |

This table is based on general fragmentation principles of esters and may not represent all observed fragments.

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of a molecule with a very high degree of accuracy. This allows for the calculation of the elemental formula, providing a much higher level of confidence in the compound's identity than low-resolution mass spectrometry. The exact mass of this compound is 153.07900 Da. echemi.com

HRMS is particularly valuable in distinguishing between compounds that have the same nominal mass but different elemental compositions. For instance, a different compound might have a nominal mass of 153 but a slightly different exact mass due to a different combination of atoms. HRMS can easily differentiate between such isomers. The technique is often coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS) for the analysis of complex mixtures. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for detecting molecules with chromophores, which are parts of the molecule that absorb light. In this compound, the conjugated system formed by the carbon-carbon double bond, the cyano group (C≡N), and the carbonyl group (C=O) of the ester acts as a chromophore.

The UV-Vis spectrum of this compound would be expected to show an absorption maximum (λmax) in the ultraviolet region, characteristic of α,β-unsaturated cyanoesters. While the exact λmax value is not specified in the provided search results, the presence of this conjugated system is a key structural feature that can be confirmed by UV-Vis spectroscopy. echemi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the components of a mixture and for assessing the purity of a compound. For this compound, both gas chromatography and high-performance liquid chromatography are valuable techniques.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification.

GC-MS is a standard method for the analysis of volatile compounds like this compound. The retention time in the gas chromatogram provides a characteristic value for the compound under specific analytical conditions, while the mass spectrum confirms its identity. For instance, in the analysis of related compounds like ethyl 2-hydroxy-3-methylbutanoate, a specific GC oven temperature program is used to achieve separation. oeno-one.eu While a specific retention time for this compound is not provided in the search results, GC-MS remains a primary technique for its analysis and purity verification.

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that are not sufficiently volatile for GC analysis or for preparative separations to isolate pure compounds.

For the analysis of this compound and its derivatives, reverse-phase HPLC methods are commonly employed. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For example, a derivative, ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate, can be analyzed using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com Such methods are scalable and can be adapted for the purification of this compound from reaction mixtures or for assessing its purity. synblock.com

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase | Purpose |

| GC-MS | Nonpolar or mid-polar capillary column | Inert gas (e.g., Helium) | Purity assessment, identification |

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water mixture | Purity assessment, separation, quantification |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies for Ethyl 2-cyano-3-methylcrotonate were found in the available literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which can provide valuable insights into the geometry, and electronic and spectroscopic properties of a molecule.

There are no published studies detailing the geometry optimization and molecular structure analysis of this compound using DFT methods. Such a study would typically calculate bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional conformation of the molecule.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound. This type of analysis is crucial for understanding a molecule's reactivity, as the HOMO and LUMO energies and their distribution indicate the molecule's ability to act as an electron donor or acceptor.

While experimental spectroscopic data may exist, there are no available research articles that report the calculation of spectroscopic parameters, such as NMR chemical shifts and IR frequencies, for this compound using DFT. These calculations, when compared with experimental data, can help to confirm the molecular structure and provide a more detailed assignment of the spectral signals.

Quantum Chemical Calculations

Specific quantum chemical calculations to determine the thermodynamic parameters of reactions involving this compound or to elucidate its reaction mechanisms are not present in the surveyed scientific literature.

No studies were found that calculated the thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, for reactions involving this compound. These calculations are vital for predicting the feasibility and spontaneity of chemical transformations.

There is no available literature that provides a computational elucidation of reaction mechanisms involving this compound. Such studies would involve mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby providing a detailed, step-by-step understanding of the reaction pathway.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, is a theoretical framework that allows for the analysis of the electron density of a molecule to partition it into atomic basins. This approach provides a rigorous definition of atoms and chemical bonds within a molecule and enables the characterization of both covalent and non-covalent interactions.

An AIM analysis of this compound would involve the calculation of its electron density using quantum mechanical methods. From the topology of the electron density, critical points are located. These include nuclear critical points (NCPs), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). The properties of the electron density at these points provide quantitative information about the nature of chemical bonds and interactions.

For this compound, an AIM analysis could elucidate the nature of its various intramolecular bonds, such as the C=C double bond of the crotonate backbone, the C≡N triple bond of the cyano group, and the C=O and C-O bonds of the ethyl ester group. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would quantify the strength and nature of these covalent bonds. For instance, a high value of ρ and a negative ∇²ρ are characteristic of a shared (covalent) interaction.

Furthermore, AIM theory can be used to identify and characterize weaker intramolecular and intermolecular interactions. For example, in the solid state or in solution, this compound molecules could interact via dipole-dipole forces or weaker hydrogen bonds. An AIM analysis would identify the BCPs corresponding to these interactions and provide insights into their strength and nature. In related cyanoacrylate systems, studies have highlighted the importance of hydrogen bonds and ionic interactions in their adhesive properties, which can be quantitatively described using AIM theory.

Illustrative AIM Data for this compound Disclaimer: The following table contains hypothetical data for illustrative purposes to demonstrate the type of information an AIM analysis would provide. These values are not derived from actual calculations on this compound.

| Bond/Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

|---|---|---|---|

| C=C (crotonate) | ~0.30 | ~ -0.80 | Covalent, shared interaction |

| C≡N (cyano) | ~0.45 | ~ -1.50 | Strong covalent, shared interaction |

| C=O (ester) | ~0.38 | ~ -1.20 | Polar covalent, shared interaction |

| Intermolecular C-H···O | ~0.02 | ~ +0.05 | Weak, closed-shell interaction (hydrogen bond) |

While AIM theory itself does not directly calculate binding energies, the properties derived from it, such as the electron density at bond critical points, can be correlated with bond energies. More direct methods for calculating binding energies, often used in conjunction with or as a follow-up to AIM analyses, include supermolecular approaches or energy decomposition analysis (EDA).

For intermolecular interactions, the binding energy between two or more this compound molecules could be calculated by subtracting the energies of the individual monomers from the energy of the dimer or cluster. These calculations would provide a quantitative measure of the stability of such aggregates. For instance, a study on the interaction of α-n-butyl cyanoacrylate with hydroxyapatite (B223615) used molecular dynamics simulations to calculate binding energies, revealing strong interactions driven by hydrogen bonds. nih.gov A similar approach could be applied to understand the self-association of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and thermodynamic properties of a system.

For this compound, MD simulations could be employed to study its behavior in various environments, such as in the gas phase, in different solvents, or as part of a larger system. For example, simulating the molecule in a box of water molecules would reveal details about its solvation, including the formation and dynamics of hydrogen bonds between the ester and cyano groups and the surrounding water.

MD simulations are also valuable for understanding the properties of materials. For instance, simulations of the bulk liquid phase of this compound could be used to calculate properties like density, viscosity, and diffusion coefficients. In the context of its use as a monomer, MD simulations could provide insights into the initial stages of polymerization. Studies on other cyanate (B1221674) ester monomers have used MD simulations to predict melting temperatures and understand the relationship between molecular structure and melt properties, which is crucial for their application in areas like aerospace engineering. nih.govmdpi.com

Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation System | Potential Insights | Relevance |

|---|---|---|

| Single molecule in vacuum | Conformational flexibility, vibrational modes | Understanding intrinsic molecular properties |

| Molecule in aqueous solution | Solvation structure, hydrogen bonding network, hydration free energy | Behavior in biological or environmental systems |

| Bulk liquid | Density, viscosity, diffusion coefficient, radial distribution functions | Understanding physical properties and intermolecular forces in the liquid state |

| Interaction with a surface | Adsorption energy, orientation at the interface | Applications in materials science and adhesion |

In silico Studies of Biological Interactions (e.g., ADMET predictions, molecular docking)

In silico methods are widely used in drug discovery and toxicology to predict the biological activity and pharmacokinetic properties of molecules. These computational approaches can provide valuable information early in the research process, helping to prioritize compounds for further experimental testing.

ADMET Predictions

ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. A variety of computational models, often based on quantitative structure-activity relationships (QSAR), are available to predict these properties for a given molecule. For this compound, an in silico ADMET profile could provide an initial assessment of its potential biological effects.

Illustrative ADMET Predictions for this compound Disclaimer: The following table presents hypothetical data from in silico prediction tools. These are estimations and not experimentally verified values.

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| LogP (octanol-water partition coefficient) | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| Aqueous Solubility (LogS) | Moderately soluble | Sufficient solubility for absorption may be expected. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Permeability | Likely to be permeable | Potential for central nervous system effects. |

| Cytochrome P450 Inhibition | Potential inhibitor of some isoforms | Could be involved in drug-drug interactions. |

| Ames Mutagenicity | Predicted non-mutagenic | Low likelihood of causing genetic mutations. |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

While no specific molecular docking studies on this compound have been reported, this technique could be used to explore its potential interactions with various biological targets. For example, given the reactivity of the cyanoacrylate moiety, docking studies could investigate its potential to covalently or non-covalently bind to the active sites of enzymes. The results of such studies, typically reported as a docking score or binding energy, can help to hypothesize a molecule's mechanism of action or potential toxicity. For instance, docking studies on other cyanoacrylate derivatives have been performed to understand their interactions with proteins and DNA.

Illustrative Molecular Docking Results for this compound Disclaimer: The following table contains hypothetical data to illustrate the output of a molecular docking study. The target protein and results are purely illustrative.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Type of Interaction |

|---|---|---|---|

| Hypothetical Enzyme X (e.g., a serine hydrolase) | -6.5 | Ser145, His267, Phe288 | Hydrogen bond with Ser145, pi-pi stacking with Phe288 |

Applications of Ethyl 2 Cyano 3 Methylcrotonate in Advanced Materials and Medicinal Chemistry

Role as a Key Intermediate in Fine Chemical Synthesis

Ethyl 2-cyano-3-methylcrotonate serves as a fundamental building block in the synthesis of a variety of fine chemicals due to its activated carbon-carbon double bond and the presence of both electron-withdrawing nitrile and ester groups.

β-amino esters are important structural motifs in many biologically active compounds and are valuable intermediates in organic synthesis. The synthesis of β-amino esters can be achieved through the conjugate addition of amines to α,β-unsaturated esters. While direct research on the synthesis of β-amino esters from this compound is not extensively detailed in the provided results, the general principle of aza-Michael addition to activated alkenes is a well-established method for forming β-amino carbonyl compounds. organic-chemistry.org This type of reaction involves the addition of an amine to the carbon-carbon double bond of the crotonate, which would then be followed by a reduction of the nitrile group to yield the desired β-amino ester.

Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity. nih.gov The synthesis of quinolone derivatives often involves the cyclization of appropriately substituted aniline (B41778) precursors with β-ketoesters or their equivalents. This compound can be envisioned as a potential precursor for quinolone synthesis. For instance, it could react with an aniline derivative, followed by intramolecular cyclization and subsequent chemical modifications to form the quinolone scaffold. Magnetic nanoparticles have been utilized as efficient and reusable catalysts for the synthesis of quinoline (B57606) derivatives through one-pot multi-component reactions. nih.gov

The chemical structure of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. researchgate.net The presence of multiple reaction sites allows for diverse cyclization strategies. For example, it can be used to synthesize isoxazole (B147169) derivatives. In one method, ethyl 2-cyano-3-ethoxy-2-butenoate, a related compound, reacts with hydroxylamine (B1172632) to produce ethyl 5-amino-3-methyl-4-isoxazolecarboxylate with a high yield. google.com This highlights the potential of similar crotonate derivatives in the construction of five-membered heterocyclic rings.

Contributions to Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically pure or enriched form, is of paramount importance in medicinal chemistry. epfl.ch this compound can serve as a prochiral substrate in asymmetric reactions. The addition of a nucleophile to the double bond can generate a new stereocenter. By employing a chiral catalyst, it is possible to control the stereochemical outcome of this addition, leading to the formation of a specific enantiomer. Organocatalysis, using small chiral organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.gov For instance, a bifunctional organocatalyst could be used to activate both the this compound and the incoming nucleophile, facilitating a highly stereoselective reaction.

Development of Chemodosimeters and Sensors

At present, there is no direct evidence in the provided search results to suggest the application of this compound in the development of chemodosimeters and sensors.

Applications in Polymer Science (e.g., as a monomer or functionalizing agent)

Currently, there is no specific information available from the search results detailing the use of this compound as a monomer or functionalizing agent in polymer science.

Research in Medicinal Chemistry

The exploration of this compound in medicinal chemistry is a multifaceted endeavor, with researchers investigating its potential from various angles. The reactivity of its functional groups provides a platform for the creation of a diverse range of molecular architectures, which are then studied for their biological activities.

Precursor in Drug Synthesis

This compound's utility as a precursor in the synthesis of potentially bioactive molecules is a significant area of research. While direct examples of its use in the synthesis of commercial drugs are not extensively documented, the closely related and structurally similar compound, ethyl cyanoacetate (B8463686), is widely employed in the creation of a variety of heterocyclic compounds with established medicinal importance. This provides a strong indication of the synthetic potential of this compound.

The reactive nature of the cyano and ethyl ester groups allows for their participation in cyclization reactions to form various heterocyclic rings, which are core structures in many pharmaceutical agents. For instance, compounds containing the cyanoacetyl moiety are known to be key intermediates in the synthesis of pyrimidine (B1678525) derivatives. Pyrimidines are fundamental components of nucleic acids and are found in numerous therapeutic agents, including antiviral and anticancer drugs. The reaction of a cyanoacetate derivative with urea, thiourea, or guanidine (B92328) can lead to the formation of pyrimidine rings with various substitutions.

Furthermore, the Knoevenagel condensation, a common reaction for compounds like ethyl cyanoacetate, is a powerful tool for carbon-carbon bond formation and the synthesis of a wide array of substituted alkenes, which can then be further elaborated into complex molecular scaffolds.

A study on the synthesis of pyrimidine derivatives from 2-cyano-3-aryl-acrylic acid methyl esters, which share the α-cyano-α,β-unsaturated ester moiety with this compound, demonstrated the formation of various substituted pyrimidines through condensation with urea, thiourea, and guanidine. nih.gov This highlights the potential of this compound to serve as a starting material for similar heterocyclic systems.

Table 1: Examples of Heterocyclic Systems Synthesized from Cyanoacetate Precursors

| Precursor Class | Reagents | Resulting Heterocycle | Potential Medicinal Application |

| α-Cyano-α,β-unsaturated esters | Urea, Thiourea, Guanidine | Substituted Pyrimidines | Antiviral, Anticancer |

| Ethyl Cyanoacetate | Aldehydes, Malononitrile, Hydrazine (B178648) | Pyranopyrazoles | Various |

Enzyme-Catalyzed Reaction Studies

The susceptibility of this compound's functional groups to enzymatic transformation is another area of interest in medicinal chemistry. Enzymes offer a green and highly selective alternative to traditional chemical methods for modifying molecules.

The cyano group in this compound can potentially be a substrate for nitrilase enzymes. Nitrilases are a class of enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849). This enzymatic conversion is a one-step process that occurs under mild conditions, avoiding the harsh acidic or basic conditions and high temperatures often required for chemical hydrolysis, which can lead to the decomposition of sensitive molecules. The enzymatic hydrolysis of nitriles is a well-established method for the production of valuable carboxylic acids, some of which are key intermediates in the pharmaceutical industry.

While specific studies on the enzyme-catalyzed hydrolysis of this compound are not abundant, the general principle has been demonstrated for a wide range of organic nitriles. For example, a patent for the enzymatic preparation of (S)-3-cyano-5-methylhexanoic acid, an intermediate in the synthesis of pregabalin, describes the use of a nitrilase for the regioselective and stereoselective hydrolysis of a dinitrile. This showcases the potential of enzymes to selectively target and transform cyano groups within a molecule.

The ester functional group of this compound is also a potential target for enzymatic reactions, specifically hydrolysis by lipases and esterases. These enzymes can catalyze the cleavage of the ethyl ester to the corresponding carboxylic acid. Such transformations are valuable for modifying the solubility and pharmacokinetic properties of a drug candidate.

Exploration of Antimicrobial Activity

The search for new antimicrobial agents is a critical area of medicinal chemistry, and compounds containing the cyanoacrylate scaffold have shown promise in this regard. While the antimicrobial profile of this compound itself has not been extensively detailed in publicly available research, studies on structurally related compounds suggest that this class of molecules warrants investigation for its potential antibacterial and antifungal properties.

A study on derivatives of 2-cyano-3-(2'-furyl)propenic acid, which share the α-cyano-α,β-unsaturated acid/ester core with this compound, revealed their inhibitory effects against various microorganisms. synblock.com The research indicated that the biological activity of these compounds is influenced by the nature of the substituents on the furan (B31954) ring, with electron-withdrawing groups generally leading to increased activity. synblock.com The study also noted that replacing the methoxycarbonyl group with a cyano group slightly enhanced the biological effect. synblock.com

Table 2: Antimicrobial Activity of 2-cyano-3-(5'-R-2'-furyl)propenic Acid Derivatives synblock.com

| Compound | Substituent (R) | Minimal Inhibitory Concentration (µmol/L) against Chlorella pyrenoidosa |

| Methyl 2-cyano-3-(5'-nitro-2'-furyl)propenoate | NO₂ | > 40 |

| Methyl 2-cyano-3-(5'-bromo-2'-furyl)propenoate | Br | > 40 |

| Methyl 2-cyano-3-(2'-furyl)propenoate | H | > 40 |

The findings suggest that the polarized double bond in these cyano-propenoic acid derivatives is a key feature for their biological activity. This provides a rationale for exploring the antimicrobial potential of this compound and its derivatives.

Ligand Design for Molecular Targets

The design of small molecules that can bind with high affinity and selectivity to specific biological targets, such as enzymes and receptors, is a cornerstone of modern drug discovery. The molecular framework of this compound can serve as a starting point or a "scaffold" for the development of such ligands.

The concept of using a central molecular scaffold and modifying it with various functional groups to create a library of compounds for screening against biological targets is a common strategy in medicinal chemistry. The cyano and ester groups of this compound offer convenient points for chemical modification, allowing for the introduction of different substituents to explore the structure-activity relationship (SAR).

A study focusing on a structurally related compound, (E)-2-Cyano-N,3-diphenylacrylamide, as a potential anti-inflammatory agent, utilized molecular docking to predict its binding to various molecular targets. nih.gov This research demonstrated that the cyano-acrylamide scaffold could fit into the active sites of enzymes like COX-2 and 5-LOX, which are involved in inflammatory pathways. nih.gov Although not this compound itself, this study highlights how a similar chemical entity can be a valuable tool in ligand design and the discovery of enzyme inhibitors.

In another example, a computational screening approach led to the identification of a 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione scaffold as a promising starting point for the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors. nih.gov This illustrates the power of using small, synthetically accessible scaffolds to design ligands for important therapeutic targets like kinases. While a direct link to this compound was not made, the principle of scaffold-based drug design is highly relevant to its potential applications. The diverse functionalities of this compound make it a candidate for inclusion in such scaffold-based discovery efforts.

Future Research Directions and Emerging Opportunities

Novel Reaction Development

Ethyl 2-cyano-3-methylcrotonate, as a highly activated acceptor, is a versatile building block for the synthesis of a wide array of organic compounds. chemicalbook.com Its electron-deficient double bond, influenced by the adjacent cyano and ester groups, makes it an excellent substrate for various nucleophilic addition reactions.

One notable area of development is the Michael addition , a conjugate addition of a nucleophile. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com This reaction allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of functionalized products. For instance, the phospha-Michael addition of organophosphorus compounds to ethyl 2-cyano-3-methyl-2-butenoate proceeds readily upon simple trituration of the reagents at room temperature, offering a straightforward route to phosphorus-containing compounds. chemicalbook.com The more resonance-stabilized the nucleophile, the more effective it is as a Michael donor in this type of reaction. youtube.com

Furthermore, the reactivity of this compound extends to its use in the synthesis of heterocyclic compounds. For example, it can be utilized in the synthesis of 2-pyridones , which are important structural motifs in many biologically active compounds. researchgate.netmdpi.comsciforum.netgoogle.comrsc.org The synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone, for instance, is a known precursor for the anti-HIV agent nevirapine. researchgate.net The reaction of ethyl cyanoacetate (B8463686) with various reagents can lead to the formation of N-alkyl-3-cyano-2-pyridones and their derivatives. mdpi.comsciforum.net

Future research is expected to focus on expanding the scope of nucleophiles used in Michael additions with this compound and exploring its participation in various cycloaddition reactions to construct complex polycyclic systems. The development of stereoselective addition reactions to control the formation of chiral centers is also a significant area of interest.

Advanced Catalyst Design for Enhanced Selectivity